JPS016 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H64F3N7O10S |

|---|---|

Molecular Weight |

1012.1 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C48H63N7O8S.C2HF3O2/c1-32-43(64-31-51-32)34-18-16-33(17-19-34)27-50-46(60)40-26-37(56)28-55(40)47(61)44(48(2,3)4)54-42(58)30-63-25-13-9-7-5-6-8-12-24-62-29-41(57)52-36-22-20-35(21-23-36)45(59)53-39-15-11-10-14-38(39)49;3-2(4,5)1(6)7/h10-11,14-23,31,37,40,44,56H,5-9,12-13,24-30,49H2,1-4H3,(H,50,60)(H,52,57)(H,53,59)(H,54,58);(H,6,7)/t37-,40+,44-;/m1./s1 |

InChI Key |

BGRMJDPESDCFLV-JRFLAUIYSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Jps016 (tfa): An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jps016 (tfa) is a potent and selective degrader of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3 for proteasomal degradation. As a Proteolysis Targeting Chimera (PROTAC), Jps016 utilizes a novel mechanism of action that involves hijacking the cell's natural protein disposal machinery to eliminate these key epigenetic regulators. This targeted degradation leads to significant downstream effects, including the induction of apoptosis and cell cycle arrest in cancer cells, making Jps016 a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the core mechanism of action of Jps016, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: PROTAC-Mediated Degradation

Jps016 is a heterobifunctional molecule composed of three key components: a benzamide-based ligand that binds to the active site of Class I HDACs, a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a flexible linker connecting the two.[1][2] This design allows Jps016 to simultaneously engage both an HDAC protein and the VHL E3 ligase, forming a ternary complex.

The formation of this ternary complex is the critical first step in the degradation process. By bringing the E3 ligase in close proximity to the HDAC, Jps016 facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of the HDAC protein. This polyubiquitination serves as a molecular tag, marking the HDAC for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery.[1][2] The degradation of HDACs prevents them from carrying out their deacetylase activity, leading to an accumulation of acetylated histones and other proteins, which in turn alters gene expression and cellular function.

Quantitative Data

The efficacy of Jps016 has been quantified through various in vitro assays, primarily in the HCT116 human colon cancer cell line. The following tables summarize the key quantitative data available for Jps016.

| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |

| DC50 (nM) | 550 | - | 530 | [3] |

| Dmax (%) | 77 | 45 | 66 | [3] |

| IC50 (nM) | 570 | 820 | 380 | [3] |

Table 1: Degradation and Inhibition Potency of Jps016 against Class I HDACs. DC50 represents the concentration required to degrade 50% of the target protein. Dmax indicates the maximum percentage of protein degradation observed. IC50 is the concentration required to inhibit 50% of the enzyme's activity.

Downstream Signaling Pathways

The degradation of HDAC1, HDAC2, and HDAC3 by Jps016 initiates a cascade of downstream signaling events, significantly impacting cell survival and proliferation. One of the key pathways affected is the AKT/mTOR signaling axis.

Transcriptomic analysis of HCT116 cells treated with Jps016 revealed a downregulation of components of both mTORC1 and mTORC2 complexes.[4] This leads to a reduction in the phosphorylation of downstream targets of mTOR, ultimately resulting in the inhibition of protein synthesis and cell growth. The decreased activity of the AKT/mTOR pathway is a significant contributor to the pro-apoptotic effects of Jps016.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Jps016's mechanism of action.

Western Blotting for HDAC Degradation

This protocol is used to quantify the extent of HDAC protein degradation following treatment with Jps016.

-

Cell Culture and Treatment: HCT116 cells are cultured in a suitable medium and treated with varying concentrations of Jps016 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin). Following primary antibody incubation, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control to determine the relative abundance of each HDAC protein.

Apoptosis Assay by Flow Cytometry

This protocol is used to assess the induction of apoptosis in cells treated with Jps016.

-

Cell Culture and Treatment: HCT116 cells are treated with Jps016 or a vehicle control for a specified time.

-

Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in a binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry analysis software.

RNA Sequencing (RNA-Seq)

This protocol is used to analyze the global changes in gene expression following Jps016 treatment.

-

Cell Culture and Treatment: HCT116 cells are treated with Jps016 or a vehicle control.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.

-

Library Preparation and Sequencing: RNA-Seq libraries are prepared from the high-quality RNA samples and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: The raw sequencing reads are processed and aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in Jps016-treated cells compared to control cells. Gene ontology (GO) and pathway analysis are then performed to identify the biological processes and signaling pathways that are enriched among the differentially expressed genes.

Conclusion

Jps016 (tfa) represents a novel and promising approach to targeting Class I HDACs in cancer. Its unique mechanism of action, involving the PROTAC-mediated degradation of HDAC1, HDAC2, and HDAC3, leads to potent anti-proliferative and pro-apoptotic effects. The detailed understanding of its molecular mechanism, supported by robust quantitative data and a clear picture of its impact on downstream signaling pathways, provides a strong foundation for its further development as a therapeutic agent. The experimental protocols outlined in this guide serve as a valuable resource for researchers seeking to further investigate the biological activities of Jps016 and similar molecules.

References

- 1. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cooperative Targets of Combined mTOR/HDAC Inhibition Promote MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Jps016 (tfa) PROTAC: A Technical Guide to a Potent HDAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jps016 is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs) for degradation.[1][2][3] Specifically, Jps016 has been shown to effectively degrade HDAC1, HDAC2, and HDAC3.[4] This targeted protein degradation is achieved through the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The trifluoroacetic acid (TFA) salt form, Jps016 (tfa), is commonly used in research settings.

The degradation of HDACs by Jps016 leads to significant downstream cellular effects. Studies have demonstrated that treatment with Jps016 results in a substantial number of differentially expressed genes and promotes apoptosis in cancer cell lines, such as HCT116 human colon cancer cells.[1][2][3][5] This makes Jps016 a valuable tool for studying the roles of Class I HDACs in cellular processes and a potential starting point for the development of novel therapeutics.

Mechanism of Action

Jps016 functions as a heterobifunctional molecule, simultaneously binding to a target protein (HDAC1, 2, or 3) and an E3 ubiquitin ligase (VHL). This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target HDAC. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.

Quantitative Data

The following tables summarize the in vitro degradation and inhibitory activities of Jps016.

| Degradation Potency (DC50) | |

| Target | HCT116 Cells (nM) |

| HDAC1 | 550 |

| HDAC3 | 530 |

DC50 is the concentration of the compound that results in 50% degradation of the target protein.[4][6]

| Maximum Degradation (Dmax) | |

| Target | HCT116 Cells (%) |

| HDAC1 | 77 |

| HDAC2 | 45 |

| HDAC3 | 66 |

Dmax represents the maximum percentage of protein degradation achieved.[4][6]

| Inhibitory Potency (IC50) | |

| Target | (nM) |

| HDAC1 | 570 |

| HDAC2 | 820 |

| HDAC3 | 380 |

IC50 is the concentration of the compound that inhibits 50% of the enzyme's activity.[4][6]

| Cell Viability (EC50) | |

| Cell Line | HCT116 (µM) |

| Jps016 | 5.2 ± 0.6 |

EC50 is the concentration of a drug that gives half-maximal response.[7]

Experimental Protocols

Detailed methodologies for key experiments involving Jps016 (tfa) are provided below.

Western Blotting for HDAC Degradation

This protocol outlines the procedure for assessing the degradation of HDAC1, 2, and 3 in HCT116 cells following treatment with Jps016.

Materials:

-

HCT116 cells

-

Jps016 (tfa)

-

DMSO (vehicle control)

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

PVDF membranes

-

5% non-fat dry milk in TBST

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Jps016 (tfa) or DMSO for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control (β-actin).

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

HCT116 cells

-

Jps016 (tfa)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

Procedure:

-

Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Jps016 (tfa) for 48 hours.

-

Assay Protocol: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate EC50 values from the dose-response curves.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells by analyzing the cell cycle distribution, specifically the sub-G1 population.

Materials:

-

HCT116 cells

-

Jps016 (tfa)

-

Propidium Iodide (PI) staining solution

-

70% ethanol

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat HCT116 cells with Jps016 (tfa) for 24 and 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[8]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[8]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate the cell populations based on their DNA content. The sub-G1 peak represents the apoptotic cell population. Quantify the percentage of cells in the sub-G1 phase.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells [figshare.le.ac.uk]

- 5. MDM2 Antagonist Idasanutlin Reduces HDAC1/2 Abundance and Corepressor Partners but Not HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Jps016 (tfa): A Technical Guide to a Selective Class I HDAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jps016 (tfa) is a synthetic, cell-permeable proteolysis targeting chimera (PROTAC) designed for the targeted degradation of class I histone deacetylases (HDACs). As a potent degrader of HDAC1 and HDAC2, Jps016 (tfa) offers a powerful tool for investigating the cellular functions of these epigenetic regulators and presents a promising therapeutic strategy for cancers and other diseases where HDACs are dysregulated. This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of Jps016 (tfa), including key quantitative data and experimental methodologies.

Core Compound Characteristics

Jps016 is a benzamide-based molecule that functions as a heterobifunctional degrader. It is comprised of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a warhead that targets class I HDACs. The trifluoroacetic acid (TFA) salt form, Jps016 (tfa), is commonly used for research purposes.

| Property | Value | Reference |

| Molecular Formula | C48H63N7O8S | |

| Molecular Weight | 898.13 g/mol | |

| Purity | ≥97% | |

| CAS Number | 2669785-77-5 | [1] |

| Solubility | Soluble to 10 mM in DMSO | |

| Storage | Store at -20°C |

Mechanism of Action: Targeted Protein Degradation

Jps016 (tfa) operates through the PROTAC mechanism, which co-opts the cell's natural protein disposal system to eliminate target proteins. The molecule forms a ternary complex between the target HDAC protein and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of the HDAC, marking it for degradation by the 26S proteasome. This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and non-enzymatic functions.

Mechanism of Action of Jps016

Biological Activity and Potency

Jps016 (tfa) has been demonstrated to be a potent and selective degrader of class I HDACs, particularly HDAC1 and HDAC2. Its activity has been characterized in cellular models, showing dose-dependent degradation of its targets, leading to downstream cellular effects such as apoptosis and cell cycle arrest in cancer cells.[1][2][3]

| Parameter | HDAC1 | HDAC2 | HDAC3 | Cell Line | Reference |

| DC50 | 550 nM | - | 530 nM | HCT116 | |

| Dmax | 77% | 45% | 66% | HCT116 | |

| IC50 | 570 nM | 820 nM | 380 nM | - |

-

DC50: The concentration of the compound that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

-

IC50: The concentration of the compound that inhibits 50% of the enzyme's activity.

Synthesis of Jps016 (tfa)

The synthesis of Jps016 is a multi-step process involving the preparation of a benzamide-linker intermediate followed by coupling to the VHL E3 ligase ligand and subsequent deprotection.[4][5]

Generalized Synthesis Workflow for Jps016

Experimental Protocols

The following are generalized protocols for key experiments used to characterize Jps016 (tfa). For detailed, step-by-step instructions, refer to the primary literature by Smalley et al. (2022).[4][5]

Cell Culture and Treatment

-

Cell Line: HCT116 human colon carcinoma cells are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded at a specified density and allowed to adhere overnight. Jps016 (tfa) is then added to the medium at the desired concentrations for the specified duration (e.g., 24 hours).

Quantitative Western Blotting for Protein Degradation

This protocol is used to quantify the levels of HDAC1, HDAC2, and HDAC3 following treatment with Jps016 (tfa).

Quantitative Western Blotting Workflow

Cell Cycle Analysis

This protocol is used to assess the effect of Jps016 (tfa) on cell cycle distribution.

-

Cell Treatment: Treat cells with Jps016 (tfa) as described above.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation: Fix the cells in ice-cold ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, and G2/M).

Conclusion

Jps016 (tfa) is a valuable research tool for the selective degradation of class I HDACs. Its well-characterized mechanism of action and potent biological activity make it an ideal probe for studying the roles of HDAC1 and HDAC2 in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate Jps016 (tfa) into their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. biocompare.com [biocompare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Jps016 (tfa): An In-depth Technical Guide to VHL E3 Ligase Recruitment and HDAC Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Jps016 (tfa), a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Class I histone deacetylases (HDACs) by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the mechanism of action, quantitative degradation data, and key experimental protocols for the characterization of Jps016 and similar PROTAC molecules.

Core Mechanism: VHL-Mediated HDAC Degradation

Jps016 is a heterobifunctional molecule composed of a ligand that binds to the VHL E3 ligase, a linker, and a ligand that binds to Class I HDACs[1]. By simultaneously engaging both the E3 ligase and the target protein, Jps016 facilitates the formation of a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate the HDAC enzyme, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional enzymatic inhibition.

Quantitative Data for Jps016

The following tables summarize the degradation potency and inhibitory activity of Jps016 in HCT116 cells after a 24-hour treatment.

Table 1: Degradation Potency of Jps016

| Target Protein | DC50 (µM) | Dmax (%) |

| HDAC1 | 0.55 ± 0.18 | Not Reported |

| HDAC3 | 0.53 ± 0.13 | Not Reported |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Inhibitory Activity of Jps016

| Target Complex | IC50 (µM) |

| HDAC1-CoREST-LSD1 | Submicromolar |

| HDAC2-CoREST-LSD1 | Submicromolar |

| HDAC3-SMRT | Submicromolar |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The characterization of PROTACs like Jps016 involves a suite of biophysical and cell-based assays to determine their binding affinities, ternary complex formation, and degradation efficacy. Below are detailed methodologies for key experiments.

Quantitative Western Blot for DC50 and Dmax Determination

This protocol is fundamental for assessing the degradation of a target protein in a cellular context.

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC and determine the DC50 and Dmax values.

Materials:

-

HCT116 cells

-

Jps016 (or other PROTAC)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein (e.g., HDAC1, HDAC3) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed HCT116 cells in appropriate culture plates and allow them to adhere overnight.

-

Prepare serial dilutions of Jps016 in cell culture medium.

-

Treat the cells with the different concentrations of Jps016 and a vehicle control (e.g., DMSO) for the desired time point (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a primary antibody for a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using image analysis software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Plot the normalized protein levels against the logarithm of the PROTAC concentration.

-

Fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a powerful technique to measure the thermodynamic parameters of binding events, including the formation of the ternary complex.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between the PROTAC, target protein, and E3 ligase.

Materials:

-

Purified target protein (e.g., HDAC1)

-

Purified VHL E3 ligase complex (VCB: VHL, Elongin B, and Elongin C)

-

Jps016

-

ITC instrument

-

Dialysis buffer

Procedure:

-

Sample Preparation:

-

Dialyze the purified proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of all components.

-

-

ITC Experiment Setup (for Ternary Complex Formation):

-

Load the ITC syringe with a solution of the target protein.

-

Load the ITC sample cell with a solution of the VCB complex pre-saturated with the PROTAC. The PROTAC concentration should be in excess of the VCB concentration to ensure saturation.

-

-

Titration:

-

Perform a series of injections of the target protein solution into the sample cell containing the VCB-PROTAC complex.

-

The instrument measures the heat change upon each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).

-

Cooperativity (α) can be calculated by comparing the binding affinity of the target protein to the VCB-PROTAC complex with its affinity to the PROTAC alone.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) of molecular interactions in real-time.

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) for binary and ternary complex formation.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified VCB complex (ligand)

-

Purified target protein (analyte)

-

Jps016

-

Running buffer

Procedure:

-

Ligand Immobilization:

-

Immobilize the VCB complex onto the surface of a sensor chip.

-

-

Binary Interaction Analysis:

-

Flow different concentrations of the target protein over the immobilized VCB surface in the absence of the PROTAC to assess non-specific binding.

-

Flow different concentrations of Jps016 over the immobilized VCB surface to determine the binary binding kinetics.

-

-

Ternary Complex Analysis:

-

Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of Jps016.

-

Flow these solutions over the immobilized VCB surface. The increase in response units (RU) compared to the binary interaction of Jps016 alone indicates the formation of the ternary complex.

-

-

Data Analysis:

-

Analyze the sensorgrams using appropriate kinetic models to determine the ka, kd, and KD for both binary and ternary interactions.

-

The cooperativity factor (α) can be calculated from the ratio of the binary and ternary KD values.

-

Conclusion

Jps016 (tfa) serves as a valuable tool for studying the targeted degradation of Class I HDACs. Its mechanism of action, reliant on the recruitment of the VHL E3 ligase, highlights the potential of PROTAC technology in drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists working to develop and characterize novel protein degraders. A thorough understanding and application of these methodologies are crucial for advancing the field of targeted protein degradation.

References

Jps016 (TFA): A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jps016 is a potent and selective benzamide-based Proteolysis Targeting Chimera (PROTAC) that specifically targets Class I histone deacetylases (HDACs) for degradation. By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, Jps016 orchestrates the ubiquitination and subsequent proteasomal degradation of HDAC1 and HDAC2. This targeted degradation leads to histone hyperacetylation, resulting in the modulation of gene expression, ultimately inducing apoptosis and cell cycle arrest in cancer cells. This document provides a comprehensive technical overview of Jps016, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its application in cancer research.

Mechanism of Action

Jps016 functions as a heterobifunctional molecule, simultaneously binding to both a target protein (HDAC1/2) and an E3 ubiquitin ligase (VHL). This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the target HDAC by the E3 ligase. The polyubiquitinated HDAC is then recognized and degraded by the proteasome. The degradation of HDAC1 and HDAC2, key regulators of chromatin structure and gene expression, results in the upregulation of tumor suppressor genes and the downregulation of oncogenes, culminating in cancer cell death.[1][2]

Signaling Pathway

The degradation of HDAC1/2 by Jps016 initiates a cascade of downstream signaling events that converge on the induction of apoptosis and cell cycle arrest. Key transcriptional changes include the upregulation of cell cycle inhibitors such as p21 (CDKN1A) and p15 (CDKN2B), and the downregulation of core cell cycle regulators like E2F1 and CDK1.[2][3] This leads to an arrest of the cell cycle, preventing cancer cell proliferation. Furthermore, Jps016 treatment has been shown to upregulate pro-apoptotic genes, tipping the cellular balance towards programmed cell death.

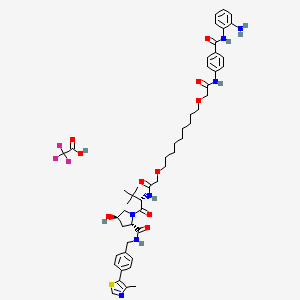

Caption: Jps016 mechanism of action leading to apoptosis and cell cycle arrest.

Quantitative Data

The efficacy of Jps016 has been quantified through various in vitro assays, primarily in the HCT116 colon cancer cell line. The following tables summarize the key performance metrics.

| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |

| DC50 (nM) | 550 | - | 530 | |

| Dmax (%) | 77 | 45 | 66 | |

| IC50 (nM) | 570 | 820 | 380 |

Table 1: Degradation and Inhibition Constants for Jps016

| Cell Line | Assay | EC50 (µM) | Reference |

| HCT116 | Cell Viability (CellTiter-Glo) | ~10 | [3] |

Table 2: Cellular Potency of Jps016

Experimental Protocols

The following are detailed protocols for key experiments involving Jps016, adapted from the primary literature.

Western Blotting for HDAC Degradation

Objective: To determine the extent of HDAC1, HDAC2, and HDAC3 degradation following Jps016 treatment.

Materials:

-

HCT116 cells

-

Jps016 (TFA salt)

-

DMSO (vehicle control)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Jps016 (e.g., 0.1, 1.0, and 10 µM) or DMSO for 24 hours.

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using an ECL substrate and an appropriate imaging system.

-

Quantify band intensities and normalize to the loading control.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of Jps016 on the viability of cancer cells.

Materials:

-

HCT116 cells

-

Jps016 (TFA salt)

-

DMSO (vehicle control)

-

Complete cell culture medium

-

White, opaque 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed HCT116 cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a serial dilution of Jps016 or DMSO for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and plot dose-response curves to determine the EC50 value.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Jps016 in a cancer cell line.

Caption: A typical workflow for characterizing the effects of Jps016.

Conclusion

Jps016 (TFA) is a valuable research tool for investigating the role of Class I HDACs in cancer. Its ability to induce potent and selective degradation of HDAC1 and HDAC2 provides a powerful method for studying the downstream consequences of targeting these enzymes. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate Jps016 into their cancer research programs.

References

Jps016 (tfa): A Technical Guide to Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on Jps016 (tfa), a benzamide-based Proteolysis Targeting Chimera (PROTAC). Jps016 (tfa) is designed to induce the degradation of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The following sections detail the quantitative data, experimental protocols, and relevant biological pathways associated with the initial characterization of this compound.

Quantitative Data Summary

The in vitro activity of Jps016 (tfa) was primarily assessed in the HCT116 human colon cancer cell line. The key quantitative metrics are summarized in the tables below.

Table 1: Degradation Potency of Jps016 (tfa) in HCT116 Cells

| Target | DC₅₀ (μM) | Dₘₐₓ (%) |

| HDAC1 | 0.55 | 77 |

| HDAC2 | Not Reported | 45 |

| HDAC3 | 0.53 | 66 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Inhibitory Activity of Jps016 (tfa)

| Target | IC₅₀ (μM) |

| HDAC1 | 0.57 |

| HDAC2 | 0.82 |

| HDAC3 | 0.38 |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational study of Jps016 (tfa).[1][2][3][4]

Cell Culture

The HCT116 human colorectal carcinoma cell line was utilized for the cellular assays.

-

Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[5]

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.[5][6]

-

Subculturing: When cells reached 70-90% confluency, they were rinsed with Phosphate-Buffered Saline (PBS) and detached using a 0.25% (w/v) Trypsin-EDTA solution. The cell suspension was then neutralized with complete growth medium and centrifuged. The cell pellet was resuspended in fresh medium for seeding in new culture vessels.[5]

Western Blotting for Protein Degradation

Quantitative western blotting was employed to determine the extent of HDAC degradation.

-

Cell Lysis: HCT116 cells were seeded and treated with varying concentrations of Jps016 (tfa) for 24 hours. After treatment, cells were washed with PBS and lysed using an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH). Following primary antibody incubation, the membrane was washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the levels of HDAC proteins were normalized to the loading control.

Cell Viability Assay (CellTiter-Glo®)

The effect of Jps016 (tfa) on cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Seeding: HCT116 cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with a serial dilution of Jps016 (tfa) for a specified period (e.g., 72 hours).

-

Assay Procedure: The CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: The luminescence was measured using a plate reader. The data was normalized to vehicle-treated control cells to determine the percentage of cell viability. The EC₅₀ values were then calculated from the resulting dose-response curves.

Signaling Pathways and Experimental Workflows

The mechanism of action of Jps016 (tfa) involves the formation of a ternary complex between the target HDAC, the VHL E3 ligase, and the PROTAC molecule itself. This leads to the polyubiquitination and subsequent proteasomal degradation of the target HDAC.

Caption: Mechanism of Jps016 (tfa)-mediated HDAC degradation.

The degradation of HDACs by Jps016 (tfa) leads to an increase in histone acetylation, which in turn alters gene expression, ultimately resulting in apoptosis and cell cycle arrest in cancer cells.[1][2]

Caption: Cellular consequences of Jps016 (tfa) activity.

The experimental workflow for evaluating Jps016 (tfa) in vitro follows a logical progression from target engagement and degradation to the assessment of cellular phenotypes.

Caption: In vitro experimental workflow for Jps016 (tfa) characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. encodeproject.org [encodeproject.org]

- 6. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

Jps016 (tfa): A Technical Guide to its Discovery and Development as a Class I HDAC PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jps016 (tfa) is a potent, synthesized proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2. It is a heterobifunctional molecule composed of a derivative of the benzamide HDAC inhibitor CI-994, a flexible linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By recruiting HDAC1 and HDAC2 to the VHL E3 ligase complex, Jps016 mediates their ubiquitination and subsequent degradation by the proteasome. This targeted degradation leads to an increase in histone acetylation, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] Preclinical studies in the HCT116 colon cancer cell line have demonstrated that Jps016 is a more potent inducer of apoptosis than its parent HDAC inhibitor, CI-994.[1] Furthermore, transcriptomic analysis has revealed that Jps016 significantly alters gene expression, including the downregulation of key components of the mTOR signaling pathway.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Jps016 (tfa), with a focus on its synthesis, experimental evaluation, and effects on cellular signaling pathways.

Introduction to Jps016 (tfa)

Jps016 (tfa) is a novel therapeutic agent developed through the PROTAC technology, which offers a distinct mechanism of action compared to traditional enzyme inhibitors. Instead of merely blocking the active site of a target protein, PROTACs facilitate the complete removal of the protein from the cell. Jps016 was designed to target Class I HDACs, which are often dysregulated in cancer and are established therapeutic targets.

The "(tfa)" designation in its name refers to the trifluoroacetic acid salt form, which is a common counterion used during the purification of synthetic peptides and small molecules. The core components of Jps016 are:

-

A CI-994 derivative: This benzamide-based moiety serves as the "warhead" that specifically binds to the active site of Class I HDACs.

-

A flexible linker: This chemical chain connects the warhead to the E3 ligase ligand and its length and composition are critical for the formation of a stable ternary complex between the HDAC, Jps016, and the E3 ligase.

-

A von Hippel-Lindau (VHL) E3 ligase ligand: This component recruits the VHL E3 ubiquitin ligase, a key enzyme in the cellular protein degradation machinery.

Discovery and Synthesis

The development of Jps016 was part of a broader effort to optimize benzamide-based HDAC PROTACs. The synthesis involves a multi-step process culminating in the coupling of the HDAC-binding moiety and the VHL ligand via a linker, followed by a final deprotection step using trifluoroacetic acid.

General Synthesis Workflow

The synthesis of Jps016 can be summarized in the following key stages:

-

Synthesis of the Linker-Warhead Conjugate: The CI-994 derivative is functionalized with a linker.

-

Synthesis of the VHL Ligand: The VHL ligand is synthesized separately.

-

Coupling Reaction: The linker-warhead conjugate is coupled to the VHL ligand, typically through an amide bond formation reaction.

-

Deprotection: A final deprotection step, often using trifluoroacetic acid (TFA), is performed to yield the active Jps016 molecule.

Mechanism of Action

Jps016 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate HDAC1 and HDAC2.

PROTAC-Mediated Degradation Pathway

The mechanism of action of Jps016 involves the formation of a ternary complex, ubiquitination, and proteasomal degradation.

Preclinical Data

The preclinical evaluation of Jps016 has been primarily conducted in the HCT116 human colon carcinoma cell line.

Quantitative In Vitro Activity

The potency of Jps016 has been quantified through various in vitro assays, comparing its activity to the parent compound CI-994 and other PROTAC analogues.

| Compound | Target | Assay | Cell Line | Value | Reference |

| Jps016 | HDAC1 | DC50 | HCT116 | ~0.1 µM | [1] |

| Jps016 | HDAC2 | DC50 | HCT116 | ~0.1 µM | [1] |

| Jps016 | HDAC1 | IC50 | In vitro | Sub-µM | [1] |

| Jps016 | HDAC2 | IC50 | In vitro | Sub-µM | [1] |

| Jps016 | Apoptosis | Sub-G1 | HCT116 | More potent than CI-994 | [1] |

| Jps016 | Gene Expression | DEG Count | HCT116 | 3941 | [1] |

| CI-994 | HDAC1/2 | IC50 | In vitro | ~0.5-0.6 µM | [1] |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. DEG: Differentially Expressed Gene.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize Jps016.

Western Blotting for HDAC Degradation

This protocol is used to quantify the degradation of HDAC1 and HDAC2 in HCT116 cells following treatment with Jps016.

1. Cell Culture and Treatment:

-

HCT116 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of Jps016 (or vehicle control) for a specified duration (e.g., 24 hours).

2. Cell Lysis:

-

After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Cell lysates are collected and protein concentration is determined using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to quantify the extent of apoptosis induced by Jps016.

1. Cell Treatment:

-

HCT116 cells are treated with Jps016 or a vehicle control as described for the western blot protocol.

2. Cell Staining:

-

After treatment, both adherent and floating cells are collected.

-

Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.

-

FITC and PI fluorescence are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

RNA Sequencing (RNA-seq) for Gene Expression Analysis

This protocol is used to analyze the global changes in gene expression in HCT116 cells following treatment with Jps016.

1. RNA Extraction:

-

HCT116 cells are treated with Jps016 or a vehicle control.

-

Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit).

-

RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.

2. Library Preparation:

-

mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

-

The enriched mRNA is fragmented.

-

First and second-strand cDNA are synthesized.

-

The cDNA is adenylated at the 3' ends, and adapters are ligated.

-

The library is amplified by PCR.

3. Sequencing and Data Analysis:

-

The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).

-

The raw sequencing reads are processed to remove low-quality reads and adapters.

-

The clean reads are aligned to the human reference genome.

-

Gene expression levels are quantified, and differentially expressed genes between Jps016-treated and control samples are identified.

Signaling Pathway Analysis: The mTOR Connection

RNA-seq analysis of HCT116 cells treated with Jps016 revealed significant alterations in the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Jps016-Induced Downregulation of the mTOR Pathway

Treatment with Jps016 leads to the transcriptional downregulation of key components of both mTORC1 and mTORC2 complexes.[1] This includes a decrease in the expression of AKT1, MTOR, MLST8, TELO2, and TTI1.[1] Concurrently, the expression of DEPTOR, a natural inhibitor of mTORC1 and mTORC2, is upregulated.[1]

Conclusion and Future Directions

Jps016 (tfa) represents a significant advancement in the development of targeted cancer therapies. As a potent and selective degrader of HDAC1 and HDAC2, it demonstrates superior pro-apoptotic activity in preclinical models compared to its parent inhibitor. The elucidation of its impact on the mTOR signaling pathway provides further insight into its mechanism of action and potential therapeutic applications. Future research will likely focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of Jps016 in other cancer types where Class I HDACs are implicated in disease progression. The continued development of Jps016 and similar PROTAC molecules holds great promise for the future of cancer treatment.

References

Jps016 (tfa): A Technical Guide to its Impact on Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jps016 (tfa) is a potent and selective degrader of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2. As a Proteolysis Targeting Chimera (PROTAC), Jps016 utilizes the cell's own ubiquitin-proteasome system to induce the degradation of these key epigenetic regulators. This targeted degradation leads to significant changes in chromatin structure, resulting in altered gene expression, cell cycle arrest, and ultimately, apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of Jps016, its impact on chromatin remodeling, and the downstream cellular consequences, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: PROTAC-mediated Degradation of HDAC1/2

Jps016 is a heterobifunctional molecule composed of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the active site of HDAC1 and HDAC2.[1][2] This dual binding brings the E3 ligase in close proximity to the HDAC enzymes, facilitating their polyubiquitination and subsequent degradation by the 26S proteasome.[2] This targeted degradation is a distinct mechanism from traditional HDAC inhibitors, which only block the enzymatic activity of HDACs.

Caption: Mechanism of Jps016 (tfa) action.

Impact on Chromatin Remodeling

The degradation of HDAC1 and HDAC2 by Jps016 leads to a significant increase in the acetylation of histone proteins, particularly on lysine residues.[2] This hyperacetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA. This "opening" of the chromatin structure, or euchromatin formation, makes the DNA more accessible to transcription factors and the transcriptional machinery, leading to changes in gene expression.

Quantitative Data

The efficacy of Jps016 in degrading HDACs and affecting cell viability has been quantified in various studies. The following tables summarize key data from experiments conducted in HCT116 human colon carcinoma cells.

| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |

| DC₅₀ (nM) | ~550 | - | ~530 | [2] |

| Dₘₐₓ (%) | ~77 | ~45 | ~66 | [2] |

| Table 1: HDAC Degradation Efficiency of Jps016 in HCT116 Cells. DC₅₀ represents the concentration of Jps016 required to degrade 50% of the target protein. Dₘₐₓ represents the maximum percentage of protein degradation achieved. |

| Cell Line | EC₅₀ (µM) | Reference |

| HCT116 | 5.2 ± 0.6 | [2] |

| Table 2: Cell Viability EC₅₀ of Jps016 in HCT116 Cells. EC₅₀ represents the concentration of Jps016 required to reduce cell viability by 50%. |

Downstream Signaling and Cellular Consequences

The chromatin remodeling induced by Jps016 triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis.

Altered Gene Expression

RNA sequencing studies have revealed that treatment with Jps016 leads to widespread changes in gene expression in HCT116 cells.[3] Genes involved in cell cycle progression are often downregulated, while tumor suppressor genes and pro-apoptotic genes are upregulated.

Impact on the mTOR Signaling Pathway

A key downstream effector of Jps016-mediated HDAC degradation is the mTOR (mammalian target of rapamycin) signaling pathway.[3] The degradation of HDAC1/2 has been shown to downregulate the expression of components of both mTORC1 and mTORC2 complexes.[3] This inhibition of the mTOR pathway contributes to the anti-proliferative and pro-apoptotic effects of Jps016.

Caption: Downstream signaling effects of Jps016.

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize the effects of Jps016. These protocols are based on standard laboratory procedures and are likely similar to those employed in the original research.

Western Blotting for HDAC Degradation

This protocol describes the detection of HDAC protein levels in cell lysates following treatment with Jps016.

-

Cell Culture and Treatment:

-

Plate HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with Jps016 (tfa) at desired concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 or 48 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Annexin V/PI Apoptosis Assay

This protocol outlines the use of flow cytometry to quantify apoptosis in cells treated with Jps016.

-

Cell Culture and Treatment:

-

Seed HCT116 cells in 6-well plates and treat with Jps016 (tfa) as described above.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Use appropriate controls (unstained, Annexin V only, PI only) to set up the compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

RNA Sequencing (RNA-seq) for Gene Expression Analysis

This protocol details the steps for analyzing global gene expression changes in response to Jps016 treatment.

-

Cell Culture and Treatment:

-

Culture and treat HCT116 cells with Jps016 (tfa) as previously described.

-

-

RNA Extraction:

-

Isolate total RNA from the cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

-

-

Library Preparation and Sequencing:

-

Prepare RNA-seq libraries from the extracted RNA using a standard library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome (e.g., hg38).

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between Jps016-treated and control samples.

-

Conduct pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and signaling pathways.

-

Caption: General experimental workflow.

Conclusion

Jps016 (tfa) represents a promising therapeutic strategy for targeting cancers dependent on class I HDACs. Its unique mechanism of action, involving the targeted degradation of HDAC1 and HDAC2, leads to profound effects on chromatin remodeling, gene expression, and critical cellular signaling pathways, ultimately inducing cancer cell death. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Jps016.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]

Jps016 (TFA): A Technical Guide to a Potent HDAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jps016 is a potent and selective degrader of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3 for proteasomal degradation.[1][2] It is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than inhibiting their enzymatic activity.[3] Jps016 is comprised of a benzamide-based ligand that binds to the active site of Class I HDACs, a flexible linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4] This ternary complex formation leads to the polyubiquitination of the HDAC protein, marking it for degradation by the 26S proteasome. The degradation of HDAC1 and HDAC2 has been shown to be critical for inducing apoptosis and cell cycle arrest in cancer cells.[3]

This technical guide provides an in-depth overview of Jps016, with a focus on its trifluoroacetic acid (TFA) salt form, its mechanism of action, quantitative biological data, and detailed experimental protocols.

The TFA Salt Form Explained

Jps016 is often supplied as a trifluoroacetate (TFA) salt. This is a common practice for synthetic peptides and small molecules used in research. The TFA counterion is typically introduced during the purification process, specifically in reverse-phase high-performance liquid chromatography (HPLC) where TFA is used as an ion-pairing agent in the mobile phase.

For research and in vitro studies, the TFA salt form is generally acceptable. However, for clinical and therapeutic development, the TFA counterion may be undesirable due to potential off-target biological effects. Therefore, for late-stage drug development, a salt exchange procedure to a more biocompatible salt, such as acetate or hydrochloride, is often performed.

Mechanism of Action

Jps016 functions by hijacking the cell's natural protein disposal system to selectively degrade Class I HDACs. The process can be summarized in the following steps:

-

Ternary Complex Formation: Jps016, with its two distinct ligands, simultaneously binds to a Class I HDAC enzyme and the VHL E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The close proximity of the HDAC and the E3 ligase within this complex facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of the HDAC protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated HDAC is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the HDAC into small peptides, effectively removing it from the cell.

-

Catalytic Nature: Jps016 is released after the ubiquitination event and can then bind to another HDAC and VHL molecule, acting catalytically to induce the degradation of multiple HDAC proteins.

Quantitative Data

The biological activity of Jps016 has been characterized by its ability to induce the degradation of and inhibit Class I HDACs.

| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |

| DC50 (nM) | 550 | - | 530 | [2][4] |

| Dmax (%) | 77 | 45 | 66 | [2][4] |

| IC50 (nM) | 570 | 820 | 380 | [2][4] |

-

DC50: The concentration of the compound that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

-

IC50: The concentration of the compound that results in 50% inhibition of the enzyme's activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Jps016, primarily adapted from Smalley JP, et al. J Med Chem. 2022.[3]

Cell Culture

-

Cell Line: HCT116 human colon carcinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for HDAC Degradation

This protocol outlines the procedure for assessing the degradation of HDAC1, HDAC2, and HDAC3 in HCT116 cells following treatment with Jps016.

-

Reagents and Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

Bradford Assay Reagent

-

Laemmli Sample Buffer

-

TGX Precast Gels (4-20%)

-

Nitrocellulose or PVDF membranes

-

Blocking Buffer (5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 - TBST)

-

Primary Antibodies:

-

Anti-HDAC1

-

Anti-HDAC2

-

Anti-HDAC3

-

Anti-β-actin (or other loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of Jps016 or vehicle control (DMSO) for the specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a Bradford assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL detection reagent and an appropriate imaging system.

-

Perform densitometric analysis of the bands to quantify the extent of HDAC degradation relative to the loading control.

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

-

Reagents and Materials:

-

HCT116 cells

-

96-well white, clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed HCT116 cells at a density of 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of Jps016 or vehicle control for 48-72 hours.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of Jps016 on cell cycle distribution.

-

Reagents and Materials:

-

HCT116 cells

-

Propidium Iodide (PI) Staining Solution (containing RNase A)

-

70% Ethanol (ice-cold)

-

Flow Cytometer

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates and treat with Jps016 or vehicle control for 24-48 hours.

-

Harvest both adherent and floating cells and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.

-

References

- 1. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Jps016 (TFA): A Technical Guide to a Novel HDAC Degrader for Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jps016 is a synthetic, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2. By linking a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to an HDAC inhibitor moiety, Jps016 effectively hijacks the cell's ubiquitin-proteasome system to eliminate these key epigenetic regulators. This targeted degradation leads to significant downstream effects, including the alteration of gene expression profiles and the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent. This document provides a comprehensive overview of Jps016, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action

Jps016 functions as a potent degrader of Class I HDACs.[1][2][3] Its bifunctional nature allows it to simultaneously bind to both an HDAC enzyme and the VHL E3 ligase complex. This proximity facilitates the polyubiquitination of the HDAC protein, marking it for degradation by the 26S proteasome. The degradation of HDAC1 and HDAC2, and to a lesser extent HDAC3, leads to an increase in histone acetylation, altering chromatin structure and leading to changes in gene expression that can induce cell cycle arrest and apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and degradation metrics for Jps016.

Table 1: Degradation Potency of Jps016 in HCT116 Cells [6]

| Target | DC50 (nM) | Dmax (%) |

| HDAC1 | 550 | 77 |

| HDAC2 | - | 45 |

| HDAC3 | 530 | 66 |

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Inhibitory Concentration of Jps016 [6]

| Target | IC50 (nM) |

| HDAC1 | 570 |

| HDAC2 | 820 |

| HDAC3 | 380 |

IC50: Concentration required for 50% inhibition of enzyme activity.

Signaling Pathways and Therapeutic Implications

The degradation of HDAC1 and HDAC2 by Jps016 has significant downstream consequences on cellular signaling. A primary outcome is the hyperacetylation of histone and non-histone proteins, leading to widespread changes in gene expression. In cancer cells, this can reactivate tumor suppressor genes and downregulate genes involved in cell proliferation and survival.

One of the key pathways affected is the AKT/mTOR signaling pathway , which is frequently dysregulated in cancer and plays a crucial role in cell growth and survival.[5] Treatment with Jps016 can lead to the transcriptional upregulation of cell cycle inhibitors like CDKN1A (p21) and pro-apoptotic proteins such as BCL2L11 (BIM) , contributing to its anti-cancer effects.[5] The ability of Jps016 to induce apoptosis is a critical component of its therapeutic potential.[1][2][4]

The following diagram illustrates the proposed mechanism of action and downstream signaling effects of Jps016.

Caption: Mechanism of Jps016 leading to HDAC1/2 degradation and apoptosis.

Experimental Protocols

The following are representative protocols for experiments commonly used to characterize the activity of Jps016.

Cell Culture and Treatment

-

Cell Line: HCT116 human colon carcinoma cells.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. Jps016, dissolved in DMSO, is added to the culture medium at the desired concentrations. A DMSO-only control is run in parallel.

Western Blotting for HDAC Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-